molecular formula C6H12O5S B8127765 Methyl (S)-2-((methylsulfonyl)oxy)butanoate

Methyl (S)-2-((methylsulfonyl)oxy)butanoate

Cat. No.: B8127765
M. Wt: 196.22 g/mol
InChI Key: ZHLSSJLNUWEPFD-YFKPBYRVSA-N
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Description

Methyl (S)-2-((methylsulfonyl)oxy)butanoate is an organic compound with a complex structure that includes a methyl ester group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((methylsulfonyl)oxy)butanoate typically involves the esterification of (S)-2-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting methyl (S)-2-hydroxybutanoate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine. The reaction conditions usually require a controlled temperature environment to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems for monitoring and adjusting reaction conditions is common in industrial production to maintain optimal performance.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((methylsulfonyl)oxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methyl (S)-2-((methylsulfonyl)oxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl (S)-2-((methylsulfonyl)oxy)butanoate exerts its effects typically involves the reactivity of the sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-hydroxybutanoate: This compound is a precursor in the synthesis of Methyl (S)-2-((methylsulfonyl)oxy)butanoate and shares some structural similarities.

    Methyl (S)-2-((methylthio)oxy)butanoate: Similar in structure but with a methylthio group instead of a methylsulfonyl group, leading to different reactivity and applications.

    Ethyl (S)-2-((methylsulfonyl)oxy)butanoate: An ethyl ester analog that may have different physical properties and reactivity.

Uniqueness

This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in applications requiring specific and strong interactions with target molecules.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

methyl (2S)-2-methylsulfonyloxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c1-4-5(6(7)10-2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLSSJLNUWEPFD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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